4-Chloro-1-ethoxy-2-methoxybenzene
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Overview
Description
4-Chloro-1-ethoxy-2-methoxybenzene is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation and methoxylation of chlorobenzene. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethoxy-2-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 4-bromo-1-ethoxy-2-methoxybenzene, while oxidation with potassium permanganate can produce 4-chloro-1-ethoxy-2-methoxybenzoquinone .
Scientific Research Applications
4-Chloro-1-ethoxy-2-methoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of various substituents on the biological activity of benzene derivatives.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethoxy-2-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine, ethoxy, and methoxy groups influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions to synthesize desired products .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methoxy-2-ethoxybenzene: Similar structure but with different positions of the ethoxy and methoxy groups.
4-Chloro-1-ethoxybenzene: Lacks the methoxy group, making it less reactive in certain reactions.
4-Chloro-2-methoxybenzene: Lacks the ethoxy group, affecting its solubility and reactivity.
Uniqueness
4-Chloro-1-ethoxy-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both ethoxy and methoxy groups enhances its solubility in organic solvents and its reactivity in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
4-chloro-1-ethoxy-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVDVRPWXRFQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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